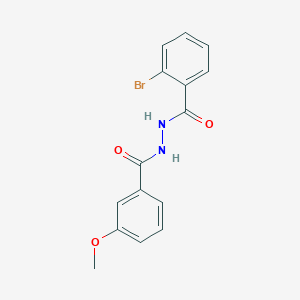![molecular formula C17H17NO2S B5830985 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5830985.png)
4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMTB and has a molecular formula of C19H21NO2S.
Mecanismo De Acción
The mechanism of action of AMTB involves its selective inhibition of the TRPM8 channel. This channel is involved in the perception of cold and pain, and its inhibition by AMTB results in a reduction of pain perception. Additionally, AMTB has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AMTB has been shown to have several biochemical and physiological effects. Its selective inhibition of the TRPM8 channel results in a reduction of pain perception, making it a potential candidate for the treatment of chronic pain. Additionally, its ability to induce apoptosis in cancer cells indicates its potential as a therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMTB in lab experiments is its high purity and yield, which can be achieved through the synthesis method described above. Additionally, its selective inhibition of the TRPM8 channel makes it a useful tool for studying the role of this channel in pain perception and related conditions.
One limitation of using AMTB in lab experiments is its potential toxicity, which can vary depending on the concentration used. Additionally, its selectivity for the TRPM8 channel may limit its use in studying other ion channels or related conditions.
Direcciones Futuras
There are several future directions for research on 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for chronic pain and related conditions. Further studies are needed to determine its efficacy and safety in humans.
Another area of research is its potential as a therapeutic agent for cancer treatment. Studies have shown promising results in vitro, but further studies are needed to determine its efficacy in vivo.
Finally, there is potential for the development of new compounds based on the structure of AMTB that may have improved efficacy and selectivity for ion channels or other targets. These compounds could have potential applications in various fields, including pain management and cancer therapy.
Conclusion
In conclusion, 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its selective inhibition of the TRPM8 channel makes it a potential candidate for the treatment of chronic pain, while its ability to induce apoptosis in cancer cells indicates its potential as a therapeutic agent for cancer treatment. Further research is needed to determine its efficacy and safety in humans, as well as its potential for the development of new compounds with improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide involves the reaction of 2-(methylthio)aniline with allyl 4-aminobenzoate in the presence of a catalyst. The resulting compound is then treated with acid to form the final product. This method has been used in several studies to synthesize AMTB with high purity and yield.
Aplicaciones Científicas De Investigación
AMTB has been extensively studied for its potential applications in various fields. One of the primary areas of research is its role in ion channels. AMTB has been shown to selectively block the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in cold sensation and pain perception. This makes it a potential candidate for the treatment of chronic pain and other related conditions.
Another area of research is the use of AMTB in cancer therapy. Studies have shown that AMTB can inhibit the growth and proliferation of cancer cells by inducing apoptosis. This indicates its potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-3-12-20-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)21-2/h3-11H,1,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIIKUWIVAIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)

![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)

![methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5830972.png)
![N-(2-methoxybenzyl)-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5830978.png)
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5830992.png)